molecular formula C6H10ClF3N2O B14903691 3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride

3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride

Cat. No.: B14903691
M. Wt: 218.60 g/mol
InChI Key: DCNYPLRMJJSUGG-UHFFFAOYSA-N
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Description

3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H9F3N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the amino group on the piperidine ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)piperidin-2-one with ammonia or an amine under suitable conditions to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(trifluoromethyl)piperidin-2-one: Lacks the hydrochloride component but shares similar structural features.

    3-Amino-6-(trifluoromethyl)piperidin-2-one: Another derivative with a different position of the trifluoromethyl group.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

3-Amino-3-(trifluoromethyl)piperidin-2-one hydrochloride is unique due to the presence of both the trifluoromethyl and amino groups on the piperidine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C6H10ClF3N2O

Molecular Weight

218.60 g/mol

IUPAC Name

3-amino-3-(trifluoromethyl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(10)2-1-3-11-4(5)12;/h1-3,10H2,(H,11,12);1H

InChI Key

DCNYPLRMJJSUGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)(C(F)(F)F)N.Cl

Origin of Product

United States

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